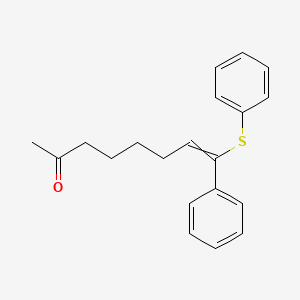
8-Phenyl-8-(phenylsulfanyl)oct-7-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Phenyl-8-(phenylsulfanyl)oct-7-EN-2-one is an organic compound that features a phenyl group and a phenylsulfanyl group attached to an octenal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-8-(phenylsulfanyl)oct-7-EN-2-one typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
8-Phenyl-8-(phenylsulfanyl)oct-7-EN-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
8-Phenyl-8-(phenylsulfanyl)oct-7-EN-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Phenyl-8-(phenylsulfanyl)oct-7-EN-2-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenyl sulfonylacetophenone: Known for its use in heterocyclic synthesis.
Thiobenzophenone: Used in the synthesis of sulfur-containing heterocycles.
Uniqueness
8-Phenyl-8-(phenylsulfanyl)oct-7-EN-2-one is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to similar compounds. Its combination of phenyl and phenylsulfanyl groups attached to an octenal backbone makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
106112-55-4 |
|---|---|
Molecular Formula |
C20H22OS |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
8-phenyl-8-phenylsulfanyloct-7-en-2-one |
InChI |
InChI=1S/C20H22OS/c1-17(21)11-5-2-10-16-20(18-12-6-3-7-13-18)22-19-14-8-4-9-15-19/h3-4,6-9,12-16H,2,5,10-11H2,1H3 |
InChI Key |
KCSAHFUUSOOMPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCC=C(C1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















